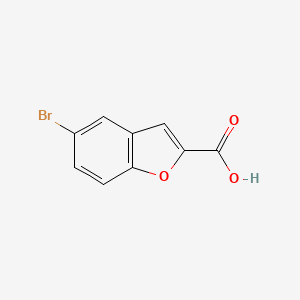
5-Bromo-1-benzofuran-2-carboxylic acid
Cat. No. B1331319
Key on ui cas rn:
10242-11-2
M. Wt: 241.04 g/mol
InChI Key: QKUWZCOVKRUXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07339059B2
Procedure details


To a solution of 5-bromosalicyaldehyde (20 g, 98.5 mmol) and diethyl bromomalonate (95%, 37 g, 148 mmol) in butanone (200 mL) potassium carbonate (27.5 g, 197 mmol) was added. The mixture was refluxed for 4 h and allowed to attain room temperature Potassium carbonate was filtered off and the solvent was removed in vacuo. The residue was participated between CH2Cl2 and 1M aqueous H2SO4. The organic layer was dried and concentrated to give an oil. The oil was treated with 10% KOA/EtOH (125 mL) and refluxed for 45 minutes. The reaction mixture was concentrated and 2M aqueous H2SO4 (350 mL) was added and the mixture was warmed to 90° C. After cooling to room temperature, the product precipitated and was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%).




Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2](C(OCC)=O)[C:3](OCC)=O.[CH3:13][C:14](=[O:17])[CH2:15][CH3:16].[C:18](=[O:21])([O-])[O-:19].[K+].[K+].[CH3:24][CH2:25]O>>[Br:1][C:2]1[CH:16]=[CH:15][C:14]2[O:17][C:25]([C:18]([OH:19])=[O:21])=[CH:24][C:13]=2[CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to attain room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 45 minutes
|
|
Duration
|
45 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M aqueous H2SO4 (350 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
